molecular formula C15H13BrN2O B1373261 2-(6-Bromonaphthalen-2-YL)-5-propyl-1,3,4-oxadiazole CAS No. 1133116-07-0

2-(6-Bromonaphthalen-2-YL)-5-propyl-1,3,4-oxadiazole

Cat. No. B1373261
M. Wt: 317.18 g/mol
InChI Key: ORSPKALGMVYIPE-UHFFFAOYSA-N
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Description

The compound “2-(6-Bromonaphthalen-2-YL)-5-propyl-1,3,4-oxadiazole” is a complex organic molecule. It contains a bromonaphthalene group, which is a polycyclic aromatic hydrocarbon with a bromine atom, and an oxadiazole group, which is a heterocyclic compound containing an oxygen atom and two nitrogen atoms .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the bromonaphthalene and oxadiazole groups. The bromine atom in the bromonaphthalene group would be expected to be highly electronegative, pulling electron density towards itself .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the bromonaphthalene and oxadiazole groups. The bromine atom could potentially be replaced in a substitution reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the bromine atom might increase the compound’s density and boiling point compared to compounds without a halogen .

Scientific Research Applications

Synthesis and Antimicrobial Studies

A significant application of 2-(6-Bromonaphthalen-2-YL)-5-propyl-1,3,4-oxadiazole derivatives is in the field of antimicrobial studies. These compounds have been synthesized and found to exhibit antimicrobial activities. For instance, a study focused on synthesizing new 1,3,4-oxadiazole derivatives bearing a 6-bromonaphthalene moiety, demonstrating good antimicrobial activity against various microorganisms (Mayekar et al., 2010). Similarly, other research synthesized and evaluated the antimicrobial and hemolytic activity of 2-[[5-alkyl/aralkyl-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamides, revealing variable antimicrobial activities against selected species (Gul et al., 2017).

Insecticidal Activities

Another application area is in insecticidal activities. A study involving the synthesis of anthranilic diamides analogs containing 1,3,4-oxadiazole rings exhibited good insecticidal activities against the diamondback moth, Plutella xylostella (Qi et al., 2014).

Antibacterial and Antifungal Activities

The antibacterial and antifungal properties of these compounds are also well-documented. A study synthesizing novel 1,3,4-oxadiazole derivatives indicated their potential as antimicrobial agents. The synthesized compounds displayed variable growth inhibitory effects on tested bacteria and fungal strains (Malhotra et al., 2017).

Corrosion Inhibition

Interestingly, these derivatives have also been used in the study of corrosion inhibition. Research on 1,3,4-oxadiazole derivatives demonstrated their ability to inhibit corrosion of mild steel in sulfuric acid, indicating their potential in industrial applications (Ammal et al., 2018).

Cytotoxic Agents

Finally, their role as cytotoxic agents in cancer research is notable. For example, the synthesis and biological evaluation of some new pyrimidine bearing 2,5-disubstituted 1,3,4-oxadiazole derivatives showed them to be potent cytotoxic agents against A549 cell lines (Kaya et al., 2016).

Safety And Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity and the toxicity of its degradation products. As with all chemicals, appropriate safety precautions should be taken when handling and storing this compound .

Future Directions

The future research directions for this compound could be vast and would depend on its intended application. If it shows promising biological activity, it could be further studied as a potential therapeutic agent .

properties

IUPAC Name

2-(6-bromonaphthalen-2-yl)-5-propyl-1,3,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrN2O/c1-2-3-14-17-18-15(19-14)12-5-4-11-9-13(16)7-6-10(11)8-12/h4-9H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORSPKALGMVYIPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN=C(O1)C2=CC3=C(C=C2)C=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60674968
Record name 2-(6-Bromonaphthalen-2-yl)-5-propyl-1,3,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60674968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(6-Bromonaphthalen-2-YL)-5-propyl-1,3,4-oxadiazole

CAS RN

1133116-07-0
Record name 2-(6-Bromonaphthalen-2-yl)-5-propyl-1,3,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60674968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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